molecular formula C13H19BrN2O2S B1399250 4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane CAS No. 1316221-93-8

4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane

Cat. No. B1399250
M. Wt: 347.27 g/mol
InChI Key: UMJZHSANYPQDPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane, henceforth referred to as 4-BPA, is a novel chemical compound with a wide range of applications in the scientific research field. It is a nitrogen-containing heterocyclic compound, which is known to possess a wide range of biochemical and physiological effects. 4-BPA has been studied for its ability to act as a catalyst in various reactions, as well as its potential to act as a bioactive component in drug delivery systems.

Scientific Research Applications

Synthesis and Development of Ionic Liquids

4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane and related compounds have been utilized in the synthesis of novel azepanium-based ionic liquids. These compounds, derived from azepane, are notable for their potential use in environmentally friendly processes due to their low volatility and high thermal stability. For instance, azepane has been used to create a new family of room temperature ionic liquids, highlighting the versatility of these compounds in synthesizing potentially useful ionic liquids (Belhocine et al., 2011).

Chemical Synthesis and Reactions

Compounds similar to 4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane have been employed in various chemical synthesis reactions. For example, the cross-coupling of 3-bromopyridine and sulfonamides has been catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione, demonstrating the reactivity of bromopyridines in chemical synthesis (Han, 2010).

Applications in Nucleic Acid Research

Related compounds have also been explored in the context of nucleic acids. For instance, isopropylidene-protected (S)-4-O-(methylsulfonyl)butane-1,2,4-triol has been used for alkylation in nucleic acid research, contributing to the stabilization of DNA triplexes and fluorescence enhancement (Aly et al., 2005).

Medicinal Chemistry and Drug Design

Azepane derivatives, closely related to the compound , have been studied for their potential in medicinal chemistry, particularly as protein kinase B (PKB) inhibitors. This research has included the synthesis and evaluation of novel azepane derivatives, highlighting the utility of these compounds in the design of potential therapeutic agents (Breitenlechner et al., 2004).

Crystallography and Molecular Structure Analysis

The study of molecular structures through crystallography has also seen the application of related compounds. For example, research involving tetrazole derivatives has provided insights into the molecular structure and potential applications in areas such as enzyme inhibition (Al-Hourani et al., 2015).

Synthesis of Precursors for Radioligands

Similar compounds have been synthesized as precursors for PET radioligands, demonstrating their relevance in the field of radiopharmaceuticals (Gao et al., 2010).

properties

IUPAC Name

4-[(5-bromopyridin-3-yl)methyl]-1-methylsulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2S/c1-19(17,18)16-5-2-3-11(4-6-16)7-12-8-13(14)10-15-9-12/h8-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJZHSANYPQDPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(CC1)CC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane
Reactant of Route 2
4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane
Reactant of Route 3
4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane
Reactant of Route 4
4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane
Reactant of Route 5
Reactant of Route 5
4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane
Reactant of Route 6
Reactant of Route 6
4-((5-Bromopyridin-3-yl)methyl)-1-(methylsulfonyl)azepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.